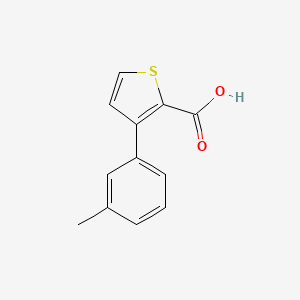
3-(3-methylphenyl)thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(3-methylphenyl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a carboxylic acid group and a tolyl group
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods: Industrial production of 3-(3-methylphenyl)thiophene-2-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of environmentally benign reagents and solvents is also emphasized to minimize environmental impact.
化学反応の分析
Types of Reactions: 3-(3-methylphenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophenes depending on the electrophile used.
科学的研究の応用
3-(3-methylphenyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism by which 3-(3-methylphenyl)thiophene-2-carboxylic acid exerts its effects depends on its specific application:
Electronic Applications: The compound’s conjugated system allows for efficient charge transport, making it ideal for use in electronic devices.
Biological Applications: In medicinal chemistry, the compound interacts with various molecular targets, including enzymes and receptors, to exert its therapeutic effects.
類似化合物との比較
3-Methyl-2-thiophenecarboxylic Acid: Similar in structure but lacks the tolyl group, which can affect its electronic properties and reactivity.
Thiophene-3-carboxylic Acid: Another related compound, differing in the position of the carboxylic acid group, which can influence its chemical behavior and applications.
Uniqueness: 3-(3-methylphenyl)thiophene-2-carboxylic acid stands out due to the presence of both the tolyl and carboxylic acid groups, which confer unique electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials for electronic applications and as a versatile intermediate in synthetic chemistry.
特性
分子式 |
C12H10O2S |
|---|---|
分子量 |
218.27 g/mol |
IUPAC名 |
3-(3-methylphenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O2S/c1-8-3-2-4-9(7-8)10-5-6-15-11(10)12(13)14/h2-7H,1H3,(H,13,14) |
InChIキー |
PVWQBVLSNRUPOM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=C(SC=C2)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














